Structural Analogy to Potent and Selective Cancer-Associated Carbonic Anhydrase Inhibitors
This compound is a direct positional isomer and a key building block analog to the well-characterized 4-substituted pyridine-3-sulfonamide scaffold. While direct activity data for 3-fluoropyridine-4-sulfonamide is absent, extensive quantitative evidence demonstrates that 4-substituted pyridine-3-sulfonamides are highly potent and selective inhibitors of the tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII. This establishes a strong and quantifiable basis for investigating the analogous 3-fluoro-4-sulfonamide core as a novel isostere. In a 2025 study, a panel of such pyridine-3-sulfonamides exhibited K_I values as low as 137 nM against hCA IX and 91 nM against hCA XII [1]. An earlier 2013 study reported even more potent 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides with K_I values for hCA IX between 19.5 and 48.6 nM, a potency range comparable or superior to the clinically used sulfonamide drugs acetazolamide (AAZ), methazolamide (MZA), and ethoxzolamide (EZA), which have K_I values of 24–50 nM [2].
| Evidence Dimension | Inhibition constant (K_I) for tumor-associated carbonic anhydrase isoform hCA IX |
|---|---|
| Target Compound Data | Direct data not available in primary literature; assessed as a structural analog to pyridine-3-sulfonamides |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives (K_I = 19.5–48.6 nM) and clinical sulfonamides AAZ, MZA, EZA (K_I = 24–50 nM) |
| Quantified Difference | Potency of the pyridine-3-sulfonamide class is comparable to or exceeds that of reference clinical sulfonamides |
| Conditions | In vitro enzymatic assay against recombinant human hCA IX, using a stopped-flow CO₂ hydration method |
Why This Matters
This data provides a quantifiable benchmark for the hCA IX inhibitory potential of pyridine sulfonamide scaffolds, justifying the procurement of the unexplored 3-fluoro-4-sulfonamide isomer to probe SAR and potentially enhance selectivity or metabolic stability.
- [1] Szafrański, K. E., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int. J. Mol. Sci., 26(8), 3817. View Source
- [2] Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur. J. Med. Chem., 69, 701-710. View Source
